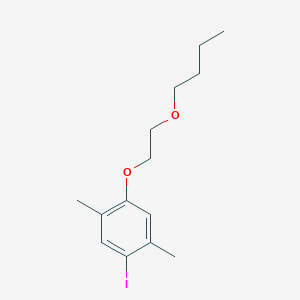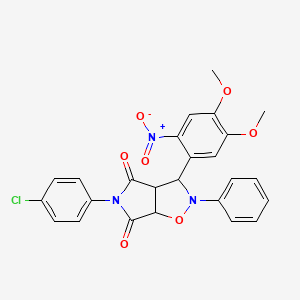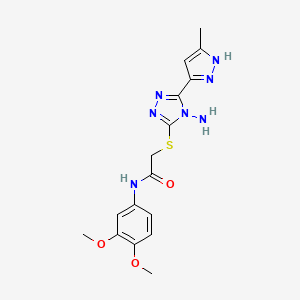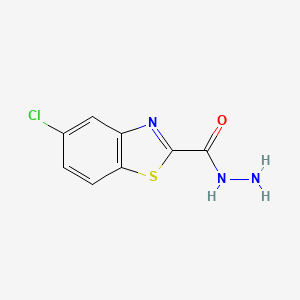
1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene is an organic compound with a complex structure that includes an iodine atom, two methyl groups, and a butoxyethoxy group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene typically involves multiple steps. One common method includes the iodination of 2,5-dimethylphenol followed by the introduction of the butoxyethoxy group. The reaction conditions often require the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperatures. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to form different derivatives.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene involves its interaction with molecular targets, such as enzymes or receptors. The butoxyethoxy group may enhance the compound’s solubility and bioavailability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene include:
2-Butoxyethanol: Known for its use as a solvent and in cleaning products.
2-(2-Butoxyethoxy)ethanol: Used in various industrial applications.
Piperonyl butoxide: A synergist used in pesticide formulations
Propriétés
Numéro CAS |
920270-43-5 |
|---|---|
Formule moléculaire |
C14H21IO2 |
Poids moléculaire |
348.22 g/mol |
Nom IUPAC |
1-(2-butoxyethoxy)-4-iodo-2,5-dimethylbenzene |
InChI |
InChI=1S/C14H21IO2/c1-4-5-6-16-7-8-17-14-10-11(2)13(15)9-12(14)3/h9-10H,4-8H2,1-3H3 |
Clé InChI |
AJOLEZQXRXQKFU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOC1=C(C=C(C(=C1)C)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trimethyl 4-(2-methoxy-2-oxoethyl)tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,3,5-tricarboxylate](/img/structure/B12629848.png)
![Acetamide, N-[2-[6-[[4-(cyclobutylamino)-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl]-2-oxoethyl]-](/img/structure/B12629851.png)



![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-](/img/structure/B12629875.png)
![2-methyl-N-phenylbenzo[h]quinolin-4-amine;hydrochloride](/img/structure/B12629878.png)
![Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629888.png)
![4-(Benzylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12629896.png)
![4-[(2,4-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12629898.png)

![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol](/img/structure/B12629915.png)
![4-[([1,1'-Biphenyl]-4-yl)methyl]piperidin-4-amine](/img/structure/B12629922.png)
